8-Fluoro-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one
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Overview
Description
8-Fluoro-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound is part of the imidazo[1,2-c]pyrimidine family, known for their diverse biological activities and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one typically involves multistep reactions starting from readily available precursors. Common synthetic routes include:
Cyclization Reactions: Involving the condensation of appropriate amines with fluorinated pyrimidine derivatives under acidic or basic conditions.
Fluorination: Introduction of the fluorine atom can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using metal catalysts to improve reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced imidazo[1,2-c]pyrimidine derivatives.
Substitution: Formation of substituted imidazo[1,2-c]pyrimidine derivatives with various functional groups.
Scientific Research Applications
8-Fluoro-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new drugs targeting various diseases, including cancer and infectious diseases.
Biological Studies: Investigating its role as an enzyme inhibitor or receptor modulator.
Materials Science: Exploring its properties for use in organic electronics or as a building block for functional materials.
Mechanism of Action
The mechanism of action of 8-Fluoro-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong interactions with target proteins. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroimidazo[1,2-c]quinazoline: Known for its dual inhibitory activity against phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC).
Imidazo[1,5-a]pyridine: Exhibits unique optical and biological properties, making it useful in various research areas.
Uniqueness
8-Fluoro-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one stands out due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. This fluorinated compound may offer enhanced stability, binding affinity, and selectivity compared to its non-fluorinated counterparts .
Properties
Molecular Formula |
C6H6FN3O |
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Molecular Weight |
155.13 g/mol |
IUPAC Name |
8-fluoro-2,3-dihydro-1H-imidazo[1,2-c]pyrimidin-5-one |
InChI |
InChI=1S/C6H6FN3O/c7-4-3-9-6(11)10-2-1-8-5(4)10/h3,8H,1-2H2 |
InChI Key |
CJODSGYDIRJTHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=C(C=NC2=O)F)N1 |
Origin of Product |
United States |
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